3-Ethoxy-4-hydroxybenzonitrile
Overview
Description
3-Ethoxy-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring an ethoxy group at the third position and a hydroxyl group at the fourth position on the benzene ring
Scientific Research Applications
3-Ethoxy-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3,4-Dihydroxybenzonitrile: One method involves the reaction of 3,4-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate.
Microwave-Assisted Synthesis: Another method involves the microwave-assisted conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride (NH2OH·HCl) and titanium dioxide (TiO2) under microwave irradiation.
Industrial Production Methods: Industrial production methods for 3-ethoxy-4-hydroxybenzonitrile are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-ethoxy-4-hydroxybenzonitrile can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-hydroxybenzonitrile depends on its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,4-Dihydroxybenzonitrile: Lacks the ethoxy group, making it less hydrophobic.
4-Hydroxybenzonitrile: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness: 3-Ethoxy-4-hydroxybenzonitrile is unique due to the presence of both an ethoxy and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-ethoxy-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUPJWDUINJHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396604 | |
Record name | 3-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-79-4 | |
Record name | 3-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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